

# Managing buparlisib hyperglycemia adverse events

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## Compound Focus: Buparlisib

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## Mechanism of Buparlisib-Induced Hyperglycemia

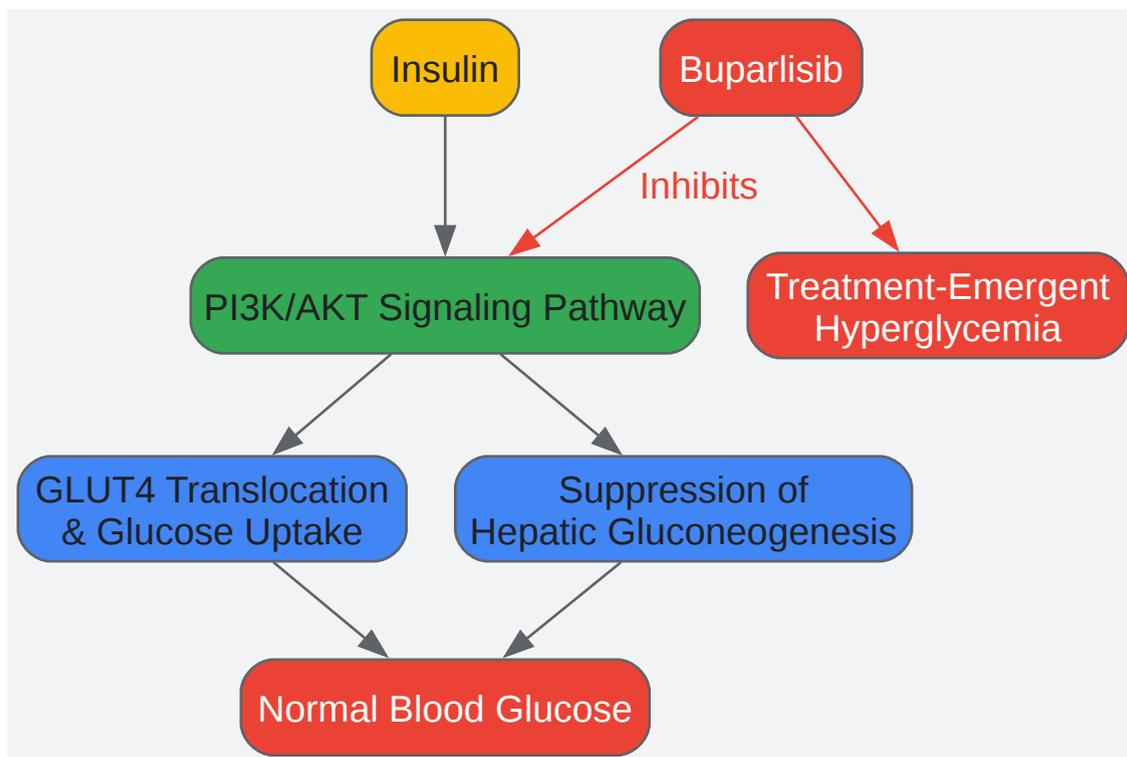
**Q: What is the physiological basis for hyperglycemia observed with buparlisib treatment?**

**Buparlisib** is an oral, pan-class I **phosphatidylinositol 3-kinase (PI3K) inhibitor**. It competitively binds to the ATP-binding site of the p110 catalytic subunit, inhibiting all four isoforms ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ) [1] [2].

The PI3K-AKT pathway is a crucial regulator of cellular insulin signaling. Its inhibition by **buparlisib** disrupts the normal metabolic functions of insulin in peripheral tissues, leading to:

- **Reduced glucose uptake** in skeletal muscle and adipose tissue.
- **Unsuppressed hepatic gluconeogenesis**, leading to increased glucose production by the liver.

The diagram below illustrates this mechanism.



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## Incidence and Severity of Hyperglycemia

**Q: What is the quantitative profile of hyperglycemia as an adverse event?**

The table below summarizes the incidence of all-grade and high-grade (Grade 3/4) hyperglycemia from key clinical trials.

Trial / Patient Population	All-Grade Hyperglycemia Incidence	Grade 3/4 Hyperglycemia Incidence	Citation
Phase I (Japanese, solid tumors)	13.3% (2/15 patients)	6.7% (1/15 patients)	[3]
Phase I (Chinese, solid tumors)	56.3% (18/32 patients)	9.4% (3/32 patients)	[4]

Trial / Patient Population	All-Grade Hyperglycemia Incidence	Grade 3/4 Hyperglycemia Incidence	Citation
Phase II (Tissue-agnostic, PI3K-activated)	Reported as a common AE leading to discontinuation	2.1% (3/146 patients; led to discontinuation)	[5]
Phase III BELLE-2 (Breast cancer)	-	15.0% (108/720 patients in buparlisib arm)	[2]

## Monitoring and Management Protocol

**Q: What is the recommended experimental or clinical protocol for monitoring and managing hyperglycemia?**

Based on methodologies from clinical trials, the following monitoring and management strategy is recommended.

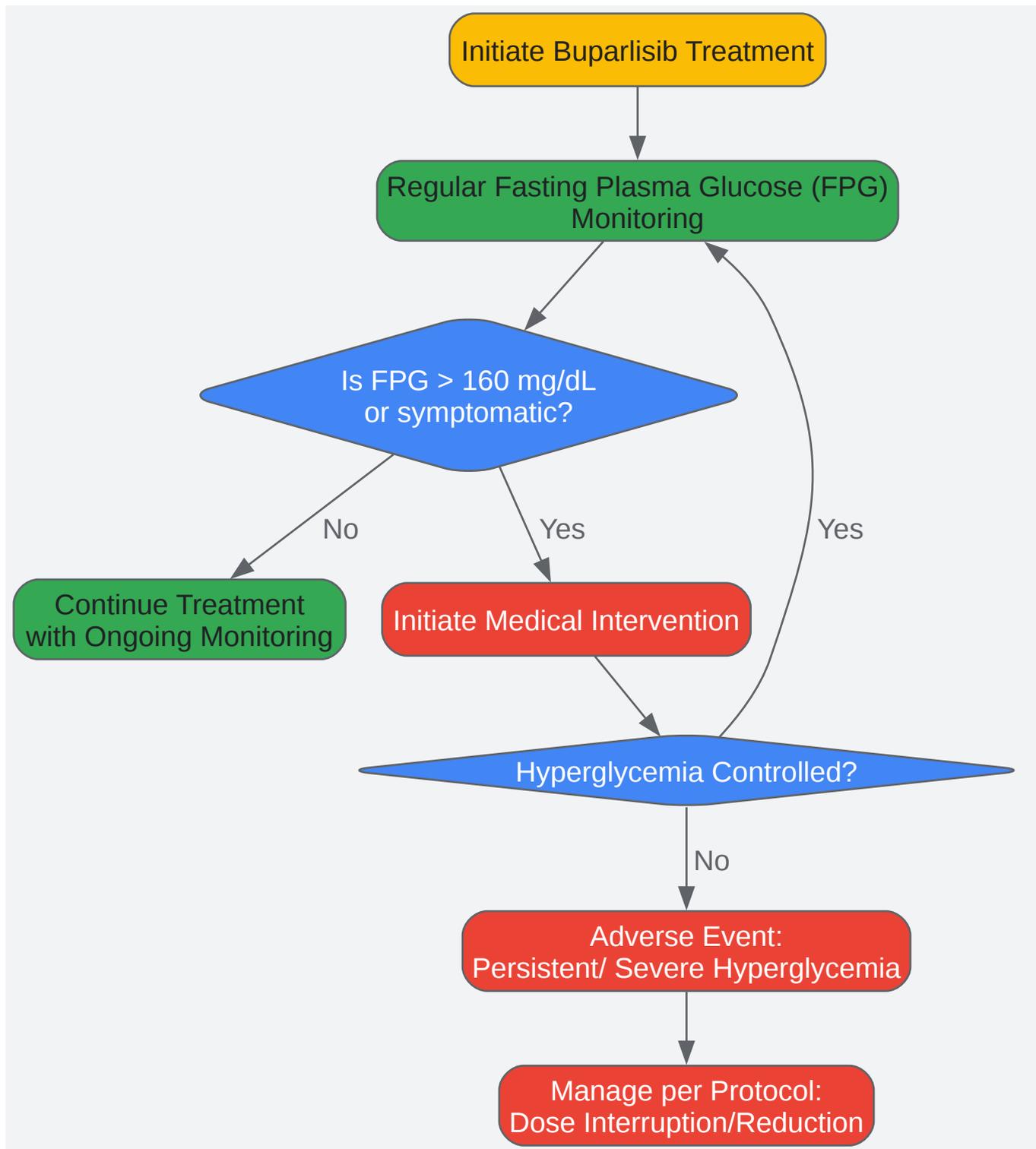
### Baseline Assessment & Patient Selection:

- **Exclusion Criteria:** Patients with clinically manifest diabetes mellitus or a history of gestational diabetes were typically excluded from clinical trials [3].
- **Baseline Test:** Obtain a **fasting plasma glucose (FPG) level** before treatment initiation. The inclusion threshold in trials was often **FPG  $\leq$  140 mg/dL (7.8 mmol/L)** [3].

### Monitoring Schedule During Treatment:

- **Frequency:** Monitor FPG at baseline, early in Cycle 1 (e.g., Days 8, 15), and at the start of each subsequent cycle [3] [5].
- **Additional Markers:** Some trials also monitored blood insulin and C-peptide levels to assess pancreatic  $\beta$ -cell function [3].

The workflow for monitoring and intervention is outlined below.



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**Intervention and Dose Modification:** Clinical trials employed strict dose modification rules based on hyperglycemia severity (graded by CTCAE criteria). The management strategy is tiered as follows [3] [2]:

Grade of Hyperglycemia (CTCAE)	Recommended Action
<b>Grade 1</b> (FPG > ULN - 160 mg/dL)	Continue buparlisib at current dose. Initiate or optimize oral anti-hyperglycemic medication (e.g., metformin).
<b>Grade 2</b> (FPG >160 - 250 mg/dL)	Interrupt buparlisib dose until hyperglycemia resolves to ≤ Grade 1. Upon recovery, resume buparlisib at a <b>reduced dose</b> (e.g., from 100 mg to 80 mg daily).
<b>Grade 3</b> (FPG >250 - 500 mg/dL)	<b>Withhold</b> buparlisib. Requires medical intervention, which may include hospitalization for insulin therapy.
<b>Grade 4</b> (FPG >500 mg/dL)	<b>Permanently discontinue</b> buparlisib [3] [2].

## Key Considerations for Preclinical and Clinical Work

- **Class Effect:** Hyperglycemia is an on-target, class-based adverse event for PI3K inhibitors, not unique to **buparlisib** [2] [6].
- **Dose Dependency:** The incidence and severity of hyperglycemia are dose-dependent [2].
- **Combination Therapy Toxicity:** The BELLE-2 and BELLE-3 phase III trials in breast cancer were ultimately limited by substantial toxicity, including hyperglycemia, leading to high discontinuation rates in the **buparlisib** arms [7] [2].

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